Vap-1-IN-3 Exhibits 26-Fold Lower Potency than Clinical Candidate PXS-4728A Against Bovine VAP-1
Vap-1-IN-3 demonstrates an IC50 of 130 nM (0.13 μM) against VAP-1 isolated from bovine plasma . In contrast, the clinical-stage inhibitor PXS-4728A (BI-1467335) shows an IC50 of 5 nM against VAP-1 [1]. This represents a 26-fold difference in potency (130 nM vs. 5 nM) under comparable in vitro conditions. This differential potency profile is critical for experimental design: Vap-1-IN-3 may serve as a lower-potency control or as a tool compound where moderate inhibition is desired, while PXS-4728A is suited for studies requiring near-complete target engagement at low concentrations.
| Evidence Dimension | Potency (IC50) against bovine plasma VAP-1 |
|---|---|
| Target Compound Data | 0.13 μM (130 nM) |
| Comparator Or Baseline | PXS-4728A (BI-1467335): 0.005 μM (5 nM) |
| Quantified Difference | 26-fold (130 nM / 5 nM) |
| Conditions | In vitro enzymatic assay using VAP-1 isolated from bovine plasma. |
Why This Matters
Potency directly impacts dosing, target engagement, and cost-per-experiment; selecting the appropriate potency tier avoids over- or under-inhibition artifacts.
- [1] Schilter H, et al. Nutrients. 2020;12(1):184. Table 1. View Source
